MAGE-3 (112-120) -

MAGE-3 (112-120)

Catalog Number: EVT-243615
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Source and Classification

MAGE-3 is classified as a tumor-associated antigen, specifically a member of the cancer-testis antigens, which are typically expressed in testicular germ cells and various tumors but not in normal tissues. This unique expression pattern makes MAGE-3 an attractive target for immunotherapy, as it can elicit T cell responses without affecting normal tissues . The peptide is synthesized from the MAGE-A3 protein, which has been implicated in several malignancies, including melanoma and lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAGE-3 (112-120) typically employs solid-phase peptide synthesis techniques, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:

  1. Deprotection: Removal of the Fmoc group from the amino acid at the growing chain's terminus.
  2. Coupling: Addition of the next Fmoc-protected amino acid.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography to achieve desired purity levels .

The synthesized peptides are then characterized using mass spectrometry to confirm their identity and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of MAGE-3 (112-120) can be described by its amino acid sequence KVAELVHFL. The structure is critical for its interaction with human leukocyte antigen molecules and subsequent recognition by T cell receptors. The three-dimensional conformation of this peptide when bound to HLA-A*0201 plays a crucial role in its immunogenicity.

Data on the peptide's molecular weight and composition include:

  • Molecular Weight: Approximately 1,200 Da
  • Amino Acid Composition:
    • Lysine (K)
    • Valine (V)
    • Alanine (A)
    • Glutamic Acid (E)
    • Leucine (L)
    • Histidine (H)
    • Phenylalanine (F)

This composition supports its function as an epitope recognized by cytotoxic T lymphocytes .

Chemical Reactions Analysis

Reactions and Technical Details

MAGE-3 (112-120) does not undergo typical chemical reactions like small organic molecules but participates in biological reactions within the immune system. Its primary reaction involves binding to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction facilitates T cell activation and proliferation.

In laboratory settings, MAGE-3 can be used to stimulate T cell responses in vitro, allowing researchers to study T cell receptor specificity and functionality against tumor cells expressing this antigen .

Mechanism of Action

Process and Data

The mechanism of action for MAGE-3 (112-120) involves several steps:

  1. Presentation: The peptide binds to human leukocyte antigen A*0201 on the surface of antigen-presenting cells.
  2. Recognition: Cytotoxic T lymphocytes recognize this complex through their specific T cell receptors.
  3. Activation: Upon recognition, T cells become activated, leading to their proliferation and differentiation into effector cells capable of targeting and killing tumor cells expressing MAGE-A3.

This process is vital for developing T cell-based therapies aimed at enhancing anti-tumor immunity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAGE-3 (112-120) exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and aqueous buffers.
  • Stability: Stability can vary based on environmental conditions; generally stable under physiological conditions but may degrade under extreme pH or temperature.

Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to assess purity and confirm structural integrity .

Applications

Scientific Uses

MAGE-3 (112-120) has significant applications in cancer immunotherapy research:

  1. Vaccine Development: Used in designing vaccines that aim to elicit strong immune responses against tumors expressing MAGE-A3.
  2. T Cell Therapy: Plays a role in developing engineered T cell receptors that specifically target tumor cells expressing this antigen.
  3. Diagnostic Tools: Can be utilized in assays to detect MAGE-A3 expression in tumor tissues, aiding in cancer diagnosis and prognosis.
Introduction to MAGE-A3 (112-120) in Cancer Immunobiology

MAGE-A3 as a Cancer-Testis Antigen: Expression Patterns and Oncogenic Relevance

MAGE-A3 (Melanoma-Associated Antigen A3) belongs to the cancer-testis antigen (CTA) family, characterized by restricted expression in immune-privileged tissues (testis, placenta) and aberrant re-expression in diverse malignancies. Epigenetic silencing via promoter hypermethylation in somatic tissues is reversed in tumors through demethylation, leading to MAGE-A3 upregulation in 35–73% of non-small cell lung carcinomas (NSCLC), melanomas, and other epithelial cancers [3] [6] [10]. Functionally, MAGE-A3 acts as an oncogenic driver by:

  • Promoting Tumor Survival: Binding E3 ubiquitin ligases (e.g., TRIM28) to degrade tumor suppressors like p53 and AMPK, enhancing cell proliferation and chemoresistance [6] [10].
  • Driving Metastasis: Facilitating epithelial-mesenchymal transition (EMT) in NSCLC by downregulating E-cadherin and upregulating vimentin, correlating with advanced tumor stage and lymph node invasion [3] [7].
  • Predicting Poor Prognosis: High expression independently associates with reduced overall survival in NSCLC (HR = 1.84; p < 0.01) and resistance to conventional therapies [3] [7].

Table 1: MAGE-A3 Oncogenic Functions and Clinical Correlations

FunctionMolecular MechanismCancer Link
p53 DegradationTRIM28-mediated ubiquitinationEnhanced tumor proliferation
AMPK InhibitionE3 ligase complex activationMetabolic reprogramming
EMT InductionCadherin switch modulationMetastasis in NSCLC
ChemoresistanceApoptosis pathway suppressionPoor therapeutic response

HLA-A*02:01-Restricted Epitopes: Role in Adaptive Immune Surveillance

The MAGE-A3 peptide KVAELVHFL (residues 112–120) is presented by HLA-A*02:01, the most prevalent MHC class I allele in global populations (∼40% prevalence). This epitope enables cytotoxic T lymphocytes (CTLs) to discriminate tumor cells from healthy tissues due to:

  • Exclusive Processing: Tumor-specific proteasomes generate the peptide, while normal somatic cells lack MAGE-A3 expression [4] [8].
  • High-Avidity TCR Recognition: Engineered T-cell receptors (TCRs) targeting KVAELVHFL exhibit functional avidity (EC₅₀) of 10–100 nM, triggering IFN-γ release and target cell lysis [4] [8].
  • Germline Immune Evasion: Testicular germ cells express MAGE-A3 but lack HLA class I molecules, preventing autoimmune toxicity [8] [10].

Mouse models confirm immunogenicity: CD4⁺ T cells and NK cells are primary effectors in recMAGE-A3+AS15 vaccine-induced tumor regression, with IFN-γ as a critical effector molecule [5] [8].

Rationale for Targeting MAGE-A3 (112-120) in Tumor-Specific Immunity

Targeting KVAELVHFL addresses two unmet needs in oncology:

  • Broad Applicability: HLA-A*02:01 prevalence and MAGE-A3’s recurrence across tumors (∼50% of melanomas, 35% of NSCLCs) enable wide patient eligibility [1] [9].
  • Tumor-Selective Vulnerability: MAGE-A3 supports oncogenesis (Section 1.1), making its loss immunologically detrimental to cancer cells [6] [10].
  • Synergy with Epigenetic Therapy: Decitabine (DNA methyltransferase inhibitor) upregulates MAGE-A3 expression in esophageal squamous cell carcinoma (ESCC), enhancing T-cell recognition and tumor clearance in xenograft models [9].

Properties

Product Name

MAGE-3 (112-120)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.